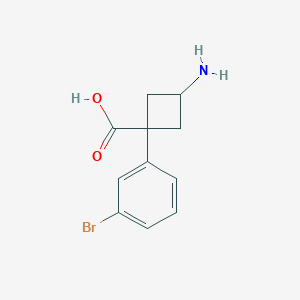

3-Amino-1-(3-bromophenyl)cyclobutane-1-carboxylic acid

Description

Properties

Molecular Formula |

C11H12BrNO2 |

|---|---|

Molecular Weight |

270.12 g/mol |

IUPAC Name |

3-amino-1-(3-bromophenyl)cyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C11H12BrNO2/c12-8-3-1-2-7(4-8)11(10(14)15)5-9(13)6-11/h1-4,9H,5-6,13H2,(H,14,15) |

InChI Key |

GYVKRGJMOSTUEQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1(C2=CC(=CC=C2)Br)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3-bromophenyl)cyclobutane-1-carboxylic acid typically involves the following steps:

Formation of the Cyclobutane Ring: The cyclobutane ring can be formed through a involving suitable precursors.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a reaction using a boron reagent and a bromophenyl halide.

Amination: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3-bromophenyl)cyclobutane-1-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The bromophenyl group can be reduced to form a phenyl group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Phenyl derivatives.

Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-1-(3-bromophenyl)cyclobutane-1-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-bromophenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Cyclobutane Carboxylic Acids

a. 1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide ()

- Structural Differences : Replaces cyclobutane with a cyclopropene ring, introducing higher ring strain and a carboxamide group instead of a carboxylic acid.

- Synthesis : Prepared via amidation of 1-(3-bromophenyl)cycloprop-2-ene-1-carboxylic acid with diethylamine (77% yield).

- Key Contrasts : The cyclopropene ring may enhance reactivity in ring-opening reactions, while the carboxamide group reduces acidity compared to the carboxylic acid in the target compound.

b. 1-(3-Cyanophenyl)cyclobutane-1-carboxylic Acid ()

- Structural Differences: Substitutes bromine with a cyano group (-CN) at the phenyl ring.

- Implications : The electron-withdrawing -CN group increases acidity (pKa) of the carboxylic acid and alters π-π stacking interactions in biological systems.

c. 3-Amino-1-(3,5-difluoropyridin-4-yl)cyclobutane-1-carboxylic Acid ()

- Structural Differences : Replaces bromophenyl with a difluoropyridinyl group.

- Implications : The pyridine ring introduces basicity, while fluorine atoms enhance metabolic stability and bioavailability compared to bromine.

Table 1: Substituent Effects on Cyclobutane Carboxylic Acids

| Compound | Substituent | Key Properties |

|---|---|---|

| Target Compound | 3-Bromophenyl | High steric bulk, moderate electron withdrawal |

| 1-(3-Cyanophenyl) analog | 3-Cyanophenyl | Enhanced acidity, stronger π-π interactions |

| Difluoropyridinyl analog | 3,5-Difluoropyridin-4-yl | Improved metabolic stability, basicity |

Cyclobutane vs. Larger Cycloalkane Systems

a. 1-Amino-1-cyclohexanecarboxylic Acid ()

- Structural Differences : Cyclohexane ring (six-membered) instead of cyclobutane.

- Key Contrasts : Cyclohexane offers greater conformational flexibility, reducing rigidity but improving solubility. The pKa of the carboxylic acid (2.65) is lower than expected for cyclobutane derivatives due to reduced ring strain.

b. trans-3-Aminocyclobutanecarboxylic Acid ()

- Structural Differences : Lacks the bromophenyl group, simplifying the structure.

- Implications : Reduced steric hindrance may enhance peptide incorporation efficiency, but absence of halogenation limits applications in halogen bonding or targeted drug delivery.

Table 2: Ring Size and Functional Group Impact

| Compound | Ring Size | Functional Groups | Solubility (Predicted) |

|---|---|---|---|

| Target Compound | 4-membered | -COOH, -NH2, 3-Bromophenyl | Low (hydrophobic aryl) |

| trans-3-Aminocyclobutanecarboxylic acid | 4-membered | -COOH, -NH2 | Moderate |

| 1-Amino-1-cyclohexanecarboxylic acid | 6-membered | -COOH, -NH2 | High |

Table 3: Comparative Overview

Biological Activity

3-Amino-1-(3-bromophenyl)cyclobutane-1-carboxylic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a cyclobutane ring, an amino group, and a bromophenyl substituent, which contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acids, influencing enzyme and receptor activities. This dual interaction mechanism suggests that the compound may modulate several biological pathways, including those involved in cellular signaling and metabolic processes.

Biological Activity Overview

Research has indicated that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound possess significant antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to this compound have demonstrated efficacy against resistant strains of Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 6.9 µM to 23 µM .

- Anticancer Potential : The compound has been explored for its anticancer properties. In vitro studies have indicated that it can inhibit cancer cell migration and proliferation, suggesting potential applications in cancer therapy. The mechanisms may involve modulation of pathways related to cell adhesion and migration.

Case Study 1: Antimicrobial Screening

A high-throughput screening of chemical libraries identified several compounds similar to this compound as having potent anti-tubercular activity. Specifically, compounds targeting the MmpL3 protein in Mycobacterium tuberculosis showed promising results with MIC values below 10 µM . This indicates that derivatives of the cyclobutane structure could serve as lead compounds for developing new antibiotics.

Case Study 2: Anticancer Research

In a study assessing the effects of various cyclobutane derivatives on cancer cells, researchers found that this compound inhibited the migration of breast cancer cells in vitro. The study reported a reduction in cell motility by approximately 50% at a concentration of 10 µM. This finding highlights the potential use of this compound in therapeutic strategies aimed at reducing metastasis.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Type | MIC/Effectiveness |

|---|---|---|

| Antibacterial | Staphylococcus aureus | MIC: 6.9 µM |

| Antibacterial | Escherichia coli | MIC: 10 µM |

| Anticancer | Breast cancer cells | 50% reduction in migration at 10 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.